2-hydroxycapryloyl-CoA

Enzyme kinetics Thermodynamics Dehydratases

2-Hydroxycapryloyl-CoA is the only authentic C8 α-hydroxyacyl-CoA thioester for profiling 2-hydroxyacyl-CoA lyase/synthase (HACL/S) enzymes. Unlike generic 3-hydroxyoctanoyl-CoA, its α-hydroxy group drives distinct enzymatic equilibria and pathway outcomes. This substrate is essential for one-carbon bioconversion studies, peroxisomal α-oxidation research, and method development. Using C6 or C10 analogs yields misleading kinetic data. Confirm core platform chemistry with this C8 standard before scaling. Request a quote.

Molecular Formula C29H50N7O18P3S
Molecular Weight 909.7 g/mol
Cat. No. B15546957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxycapryloyl-CoA
Molecular FormulaC29H50N7O18P3S
Molecular Weight909.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H50N7O18P3S/c1-4-5-6-7-8-17(37)28(42)58-12-11-31-19(38)9-10-32-26(41)23(40)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-22(53-55(43,44)45)21(39)27(52-18)36-16-35-20-24(30)33-15-34-25(20)36/h15-18,21-23,27,37,39-40H,4-14H2,1-3H3,(H,31,38)(H,32,41)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t17?,18-,21-,22-,23+,27-/m1/s1
InChIKeyOVBGFRQBFVNBFL-PMDCUQHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxycapryloyl-CoA (2-Hydroxyoctanoyl-coenzyme A) Procurement Guide: What Researchers and Industrial Users Need to Know


2-Hydroxycapryloyl-CoA (2-Hydroxyoctanoyl-coenzyme A) is a medium-chain, α-hydroxy fatty-acyl-CoA thioester. It is formally derived from the condensation of coenzyme A with 2-hydroxyoctanoic acid [1]. With a molecular weight of 909.73 and the formula C29H50N7O18P3S, this compound is a specialized research tool, not a general-purpose laboratory reagent. Its primary value lies in its role as a substrate, intermediate, or reference standard for enzymes involved in α-oxidation and novel one-carbon (C1) elongation pathways, such as those catalyzed by 2-hydroxyacyl-CoA lyase/synthase (HACL/S) [2]. This positions it as a critical component in advanced biocatalysis and synthetic biology applications, distinct from the more common 3-hydroxyacyl-CoA intermediates of β-oxidation.

Why Researchers Cannot Simply Substitute 2-Hydroxycapryloyl-CoA with a Generic Acyl-CoA


2-Hydroxycapryloyl-CoA cannot be interchanged with other acyl-CoAs, even those with a similar chain length, due to two fundamental differentiating properties: the position of the hydroxyl group (α vs. β) and the specific chain length. First, the equilibrium thermodynamics of α-hydroxyacyl-CoAs differ dramatically from their β-hydroxyacyl counterparts. While equilibria for β-hydroxyacyl-CoAs typically lie around unity, the equilibrium constants for α-hydroxyacyl-CoAs are highly sensitive to substituents and are poorly characterized [1], indicating unique and unpredictable enzymatic behavior. Second, enzymes like 2-hydroxyacyl-CoA lyase/synthase (HACL/S) exhibit strong chain-length specificity [2]. This means that a shorter (e.g., C4) or longer (e.g., C10) α-hydroxyacyl-CoA, or a 3-hydroxyoctanoyl-CoA, will not serve as a valid proxy. Using a generic substitute will likely lead to a lack of enzymatic turnover, inaccurate kinetic data, or failed biocatalytic conversions. The procurement decision for 2-hydroxycapryloyl-CoA is therefore a decision for functional, pathway-specific relevance.

Quantitative Evidence: How 2-Hydroxycapryloyl-CoA Differentiates from Its Closest Analogs


Thermodynamic Differentiation: α-Hydroxyacyl-CoAs Exhibit Non-Standard Equilibria Compared to β-Hydroxyacyl-CoAs

2-Hydroxycapryloyl-CoA belongs to the class of α-hydroxyacyl-CoAs. Its thermodynamic behavior is fundamentally different from that of β-hydroxyacyl-CoAs (e.g., 3-hydroxyoctanoyl-CoA), which are common intermediates in standard β-oxidation. While equilibria for β-hydroxyacyl-CoA/2-enoyl-CoA conversions are typically near unity (K ≈ 1), the equilibrium for α-hydroxyacyl-CoA to 2-enoyl-CoA conversion is highly sensitive to substituents and poorly characterized, indicating a distinct and potentially less favorable thermodynamic landscape [1].

Enzyme kinetics Thermodynamics Dehydratases α-Oxidation

Chain-Length Specificity: The C8 Acyl Chain Differentiates 2-Hydroxycapryloyl-CoA from Both Shorter and Longer Analogs in HACL/S Catalysis

The enzyme family 2-Hydroxyacyl-CoA lyase/synthase (HACL/S) is central to the application of 2-hydroxyacyl-CoAs in one-carbon bioconversion. Research has demonstrated that different HACL/S family members possess distinct chain-length specificities and kinetic parameters [1]. This is visualized in dot plots summarizing catalytic efficiencies (kcat/KM) for various HACL/S variants, showing a clear preference based on acyl chain length [1]. This indicates that 2-hydroxycapryloyl-CoA (C8) is not universally accepted by all HACL/S enzymes and its use must be matched to an enzyme variant with proven activity for C8 substrates.

Biocatalysis Synthetic Biology Substrate Specificity One-carbon metabolism

Unique Biosynthetic Platform: 2-Hydroxycapryloyl-CoA as a Precursor for Substituted Derivatives in a Proprietary One-Carbon Elongation Pathway

The patent application US20220162661A1 describes a novel biosynthetic route for producing substituted 2-hydroxyacyl-CoAs via the condensation of formyl-CoA with carbonyl-containing molecules [1]. 2-Hydroxycapryloyl-CoA can be considered a foundational, unsubstituted member of this class. The patent establishes a platform for creating a diverse library of 2-hydroxyacyl-CoA derivatives, wherein the unsubstituted 2-hydroxycapryloyl-CoA serves as a key reference standard and potential intermediate for further functionalization.

Biomanufacturing Metabolic Engineering Green Chemistry Patent Analysis

Target Application Scenarios for 2-Hydroxycapryloyl-CoA Based on Differentiating Evidence


Characterization of Chain-Length Specificity in Novel 2-Hydroxyacyl-CoA Lyase/Synthase (HACL/S) Variants

This is the primary and most validated application scenario. Researchers engineering or characterizing HACL/S enzymes for one-carbon bioconversion must empirically determine substrate chain-length preference. As shown in studies by Kim et al. (2024), catalytic efficiency varies significantly with chain length [1]. 2-Hydroxycapryloyl-CoA serves as the essential C8 substrate to profile enzyme activity, establish structure-function relationships, and identify variants with optimal activity for C8-based pathways. Substitution with a C6 or C10 analog would yield misleading kinetic data and fail to characterize the enzyme's true specificity profile [1].

Investigating α-Oxidation Pathways and Medium-Chain Fatty Acid Metabolism in Mammalian Systems

Given its classification as a hydroxy fatty-acyl-CoA [2], 2-Hydroxycapryloyl-CoA is a critical reagent for studies on peroxisomal α-oxidation. This pathway, which degrades 3-methyl-branched and 2-hydroxy straight-chain fatty acids, relies on enzymes like 2-hydroxyacyl-CoA lyase (HACL1) [2]. The compound serves as a model substrate to investigate the metabolism of medium-chain 2-hydroxy fatty acids, a process distinct from mitochondrial β-oxidation. Its use allows researchers to dissect the substrate specificity of α-oxidation enzymes and understand metabolic disorders related to the accumulation of 2-hydroxy fatty acids, a context where generic acyl-CoAs are irrelevant.

Developing and Validating Biosynthetic Routes for Substituted 2-Hydroxyacid Derivatives from C1 Feedstocks

As outlined in patent US20220162661A1, the acyloin condensation reaction between formyl-CoA and a carbonyl-containing molecule produces 2-hydroxyacyl-CoAs [3]. 2-Hydroxycapryloyl-CoA is the unsubstituted/non-functionalized product of this platform when using an unsubstituted aldehyde (e.g., heptanal) as a substrate. It is an indispensable analytical standard for method development (e.g., LC-MS) and a critical control compound for validating new pathway steps. Researchers can benchmark the conversion of their novel, substituted 2-hydroxyacyl-CoA targets against this well-defined C8 standard, confirming that the core platform chemistry is functional before optimizing for more complex products [3].

Reference Standard for the Quantitative Analysis of Hydroxyacyl-CoAs in Metabolomics and Lipidomics

The analysis of cellular acyl-CoA pools is critical in metabolic research, but the separation and quantification of structurally similar hydroxyacyl-CoA isomers is challenging. 2-Hydroxycapryloyl-CoA serves as a specific reference standard for developing and validating chromatographic methods, such as HPLC or LC-MS/MS, designed to resolve α-hydroxyacyl-CoAs from their β-hydroxyacyl-CoA isomers. Its defined structure and retention time are essential for accurately identifying and quantifying this specific metabolite in biological samples, a task that would be confounded by the use of a non-hydroxylated acyl-CoA or a different isomer [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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